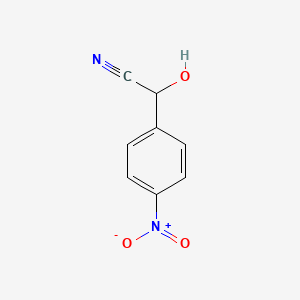2-Hydroxy-2-(4-nitrophenyl)acetonitrile
CAS No.: 13312-80-6
Cat. No.: VC8230386
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13312-80-6 |
|---|---|
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | 2-hydroxy-2-(4-nitrophenyl)acetonitrile |
| Standard InChI | InChI=1S/C8H6N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H |
| Standard InChI Key | OVXMNRYLZWZZFE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with a nitro group (-NO) at the para position and a hydroxyl (-OH) group adjacent to a nitrile (-CN) moiety on the adjacent carbon. This arrangement creates a planar geometry, as evidenced by its SMILES notation: \text{C1=CC(=CC=C1C(C#N)O)[N+](=O)[O-]} . The InChIKey identifier confirms its stereochemical uniqueness .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.14 g/mol | |
| Exact Mass | 178.038 g/mol | |
| Topological Polar Surface Area | 89.84 Ų | |
| LogP (Octanol-Water) | 1.67 |
The nitro group’s electron-withdrawing nature and the hydroxyl group’s hydrogen-bonding capacity contribute to the compound’s polarity, as reflected in its high polar surface area .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves nitration of phenylacetonitrile derivatives. A common route includes:
-
Nitration: Treatment of 2-hydroxyacetonitrile with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position.
-
Purification: Recrystallization or column chromatography to isolate the product.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO, HSO, 0–5°C | ~60% |
| Isolation | Ethanol/water recrystallization | >95% purity |
Alternative methods employ palladium-catalyzed hydrogenation for nitro group reduction, though this is less common for this specific compound.
Reactivity and Functional Transformations
Key Reactions
-
Oxidation: The hydroxyl group can be oxidized to a ketone, forming 4-nitrophenylglyoxylic acid under strong oxidizing conditions.
-
Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding 2-hydroxy-2-(4-aminophenyl)acetonitrile, a precursor for pharmaceuticals.
-
Nitrile Hydrolysis: Reaction with aqueous acid or base converts the nitrile to a carboxylic acid, producing derivatives like (2s)-Hydroxy(4-nitrophenyl)ethanoic acid.
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for:
-
Dyes: Nitro groups enhance colorfastness in azo dyes.
-
Pharmaceuticals: Intermediate in synthesizing β-blockers and antipsychotics.
Analytical Chemistry
Used as a chromogenic agent in spectrophotometric assays, where its nitro group facilitates UV-Vis detection at 340 nm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume